4-(2,2-Difluoroethyl)-3,4-dihydro-2H-1,4-benzothiazin-6-amine
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Overview
Description
4-(2,2-Difluoroethyl)-3,4-dihydro-2H-1,4-benzothiazin-6-amine is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzothiazine ring, which is a bicyclic structure containing both sulfur and nitrogen atoms, and a difluoroethyl group, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic 2,2-difluoroethylation of heteroatom nucleophiles using a hypervalent iodine reagent . This method allows for the incorporation of the difluoroethyl group into various nucleophiles, including thiols, amines, and alcohols.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Difluoroethyl)-3,4-dihydro-2H-1,4-benzothiazin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its chemical properties.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the benzothiazine ring.
Scientific Research Applications
4-(2,2-Difluoroethyl)-3,4-dihydro-2H-1,4-benzothiazin-6-amine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs with improved metabolic stability and bioavailability.
Industry: The compound is used in the production of advanced materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2,2-Difluoroethyl)-3,4-dihydro-2H-1,4-benzothiazin-6-amine involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s lipophilicity and hydrogen-bonding ability, which can influence its binding affinity to proteins and other biomolecules . The benzothiazine ring structure allows for interactions with various enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-(2,2-Difluoroethyl)-1,3-dicarbonyl compounds: These compounds share the difluoroethyl group and are used in similar applications, such as in the development of pharmaceuticals and agrochemicals.
2-(2,2,2-Trifluoroethylidene)-1,3-dicarbonyl compounds: These compounds have a trifluoroethylidene group, which imparts different chemical properties compared to the difluoroethyl group.
Uniqueness
4-(2,2-Difluoroethyl)-3,4-dihydro-2H-1,4-benzothiazin-6-amine is unique due to its specific combination of a benzothiazine ring and a difluoroethyl group. This combination provides distinct chemical properties, such as enhanced lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H12F2N2S |
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Molecular Weight |
230.28 g/mol |
IUPAC Name |
4-(2,2-difluoroethyl)-2,3-dihydro-1,4-benzothiazin-6-amine |
InChI |
InChI=1S/C10H12F2N2S/c11-10(12)6-14-3-4-15-9-2-1-7(13)5-8(9)14/h1-2,5,10H,3-4,6,13H2 |
InChI Key |
HCZOFOMWZCCHKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=C(N1CC(F)F)C=C(C=C2)N |
Origin of Product |
United States |
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